1-Ethoxy-4-fluoro-2-iodobenzene
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Overview
Description
1-Ethoxy-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, and 2 are substituted by ethoxy, fluoro, and iodo groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-4-fluoro-2-iodobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Diazotization: Aniline is diazotized to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is treated with potassium iodide to introduce the iodine atom.
Fluorination: The resulting iodobenzene derivative is then fluorinated using a suitable fluorinating agent.
Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the ethoxy, fluoro, and iodo groups influence the reactivity and orientation of the aromatic ring.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction: Products can range from alcohols and ketones to more complex aromatic compounds.
Scientific Research Applications
1-Ethoxy-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-fluoro-2-iodobenzene involves its interaction with various molecular targets and pathways. The presence of the ethoxy, fluoro, and iodo groups influences its reactivity and binding affinity to different substrates. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-fluoro-4-iodobenzene: Similar structure but with different substitution pattern.
4-Ethoxy-1-fluoro-2-iodobenzene: Another isomer with a different arrangement of substituents.
Uniqueness
1-Ethoxy-4-fluoro-2-iodobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of ethoxy, fluoro, and iodo groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-ethoxy-4-fluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFGSFNPTLPRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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